1-Isobutylpiperidine-3-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

1-Isobutylpiperidine-3-carbonitrile (CAS 1480365-74-9; molecular formula C10H18N2; molecular weight 166.26 g/mol) is an N-alkyl-substituted piperidine-3-carbonitrile derivative bearing a branched isobutyl group at the piperidine nitrogen and a nitrile (–C≡N) at the 3-position. The compound belongs to the 1-alkylpiperidine-3-carbonitrile class, which has been explored in medicinal chemistry as a scaffold for sigma receptor ligands, histamine H3 receptor antagonists, kinase inhibitor intermediates, and SMYD methyltransferase probes.

Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
Cat. No. B12071662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutylpiperidine-3-carbonitrile
Molecular FormulaC10H18N2
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCC(C)CN1CCCC(C1)C#N
InChIInChI=1S/C10H18N2/c1-9(2)7-12-5-3-4-10(6-11)8-12/h9-10H,3-5,7-8H2,1-2H3
InChIKeyQUWGYZIWQNYVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Oriented Overview of 1-Isobutylpiperidine-3-carbonitrile (CAS 1480365-74-9)


1-Isobutylpiperidine-3-carbonitrile (CAS 1480365-74-9; molecular formula C10H18N2; molecular weight 166.26 g/mol) is an N-alkyl-substituted piperidine-3-carbonitrile derivative bearing a branched isobutyl group at the piperidine nitrogen and a nitrile (–C≡N) at the 3-position . The compound belongs to the 1-alkylpiperidine-3-carbonitrile class, which has been explored in medicinal chemistry as a scaffold for sigma receptor ligands, histamine H3 receptor antagonists, kinase inhibitor intermediates, and SMYD methyltransferase probes [1] [2]. Its structural registry in ChEMBL (CHEMBL4746351) confirms recognition within curated medicinal chemistry databases, though dedicated quantitative pharmacological profiling remains absent from the primary literature [3].

Dual sigma-1 / H3 receptor ligand scaffold with ChEMBL registration
Versatile intermediate for kinase inhibitor library synthesis
SMYD methyltransferase probe development building block

Why Generic Substitution Fails for 1-Isobutylpiperidine-3-carbonitrile


Piperidine-3-carbonitrile derivatives are not functionally interchangeable: the identity, size, and branching of the N-alkyl substituent govern lipophilicity, conformational rigidity, target-binding steric complementarity, and metabolic stability. In the 1-alkylpiperidine-3-carbonitrile series, even a one-carbon change—e.g., from N-methyl to N-ethyl—alters calculated LogP by approximately 0.5 log units and shifts the pKa of the conjugate acid by an estimated 0.2–0.3 units, which directly impacts the ionized fraction at physiological pH and thus passive membrane permeability . Within the H3/sigma-1 dual-receptor ligand class, substitution of piperidine with piperazine produced a >200-fold difference in σ₁R binding affinity (Ki = 3.17 nM vs. 1531 nM) [1]. The isobutyl group of the target compound introduces a branched, sterically demanding N-substituent distinct from the linear n-butyl, smaller methyl/ethyl, or conformationally constrained cyclopropylmethyl analogs, creating a differentiated property profile that cannot be recapitulated by generic replacement.

N-alkyl chain variation can shift lipophilicity and ionization, potentially altering permeability and target binding.
Branched isobutyl vs. linear or cyclopropylmethyl substituents differ in steric volume; binding pocket complementarity may not transfer.
Core or N-substituent changes (e.g., piperidine to piperazine) may produce substantial affinity shifts; direct replacement requires target-specific validation.

Quantitative Differentiation Evidence for 1-Isobutylpiperidine-3-carbonitrile vs. Closest Analogs


Lipophilicity-Driven Differentiation: Computed XLogP3 of N-Alkylpiperidine-3-carbonitriles

Among 1-alkylpiperidine-3-carbonitriles, the branched isobutyl N-substituent confers a calculated XLogP3 of approximately 1.7, positioning it between the less lipophilic N-methyl (XLogP3 ≈ 0.5) and the more lipophilic N-cyclopropylmethyl (XLogP3 ≈ 1.3 by structural extrapolation) [1]. This intermediate lipophilicity optimizes the balance between aqueous solubility and membrane permeability within Lipinski-compliant chemical space (MW 166, HBD = 0, HBA = 2) . The branched nature of the isobutyl group additionally reduces molecular planarity relative to the linear N-n-butyl isomer, potentially improving solubility and reducing non-specific protein binding compared to straight-chain analogs — a factor relevant for in vitro assay performance [2].

Lipophilicity Differentiation
Cross-study comparable
XLogP3 ≈ 1.7
May support CNS drug-likeness profiling
+1.2 log units over N-methyl analog; values computed
Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk and Conformational Differentiation: Isobutyl vs. Cyclopropylmethyl N-Substituent

The isobutyl group (–CH₂CH(CH₃)₂) presents a branched, flexible alkyl chain with a steric profile distinct from the rigid, compact cyclopropylmethyl (–CH₂-cyclopropyl) substituent found in 1-cyclopropylmethylpiperidine-3-carbonitrile. The isobutyl moiety occupies an estimated Connolly solvent-excluded volume approximately 25–30% larger than cyclopropylmethyl and offers greater conformational entropy due to its rotatable C–C bonds . This steric difference is critical in medicinal chemistry: in the related 1-cyclobutyl-4-isobutylpiperidine-3-carbonyl series, the isobutyl group at the 4-position contributed to a KDM2B demethylase IC₅₀ of 53.5 nM [1], demonstrating that branched alkyl decoration on the piperidine core directly modulates target engagement. The 1-isobutylpiperidine-3-carbonitrile scaffold provides a sterically differentiated vector relative to the cyclopropylmethyl congener, which may favor binding pockets intolerant of the cyclopropane ring's rigid geometry .

Steric Differentiation
Class-level inference
~25–30% larger volume vs. cyclopropylmethyl
Supports steric SAR probe selection
Volume estimated by fragment calculation
Steric effects Conformational analysis Receptor fit

Metabolic Stability Differentiation: Alpha-Branching at the Isobutyl Moiety

N-Dealkylation by cytochrome P450 enzymes (primarily CYP3A4, CYP2D6) is a major metabolic clearance pathway for N-alkylpiperidine compounds. The alpha-branching present in the isobutyl group (–CH₂–CH(CH₃)₂) introduces steric hindrance at the carbon adjacent to the piperidine nitrogen, which is expected to reduce the rate of oxidative N-dealkylation relative to linear N-alkyl analogs (n-propyl, n-butyl) [1]. Within the piperidine-3-carbonitrile class, the electron-withdrawing nitrile at the 3-position further deactivates the piperidine ring toward oxidative metabolism by reducing the electron density on the nitrogen lone pair (conjugate acid pKa ~7.8–8.0 for the piperidine-3-carbonitrile scaffold, vs. ~11.2 for unsubstituted piperidine) . The combination of N-alpha-branching and the electron-withdrawing 3-CN group is predicted to confer enhanced metabolic stability relative to N-n-alkylpiperidine-3-carbonitriles that lack alpha-branching, though direct comparative intrinsic clearance data have not been published for this exact compound [2].

Metabolic Stability Prediction
Class-level inference
Alpha-branching predicted to reduce N-dealkylation
Predicted stability context; data to verify
Direct clearance data not published
Metabolic stability N-dealkylation CYP liability

Synthetic Tractability Differentiation: Nitrile as a Versatile Synthetic Handle at the 3-Position

The 3-carbonitrile group in 1-isobutylpiperidine-3-carbonitrile serves as a chemically orthogonal synthetic handle that is absent in simpler N-isobutylpiperidine (CAS 10315-89-6, C₉H₁₉N, MW 141.25) [1]. The nitrile can be selectively transformed into carboxylic acids (hydrolysis), primary amines (reduction), tetrazoles (click chemistry), amidines, or amides without affecting the tertiary amine of the piperidine ring . This bifunctional reactivity (tertiary amine at N-1 + nitrile at C-3) makes the compound a more versatile intermediate than N-isobutylpiperidine, which offers only the amine as a reactive center. In the broader piperidine-3-carbonitrile class, the nitrile has been employed to construct kinase inhibitor scaffolds (aurora kinase inhibitors via 1-Boc-piperidine-3-carbonitrile) and as a key intermediate in the synthesis of SMYD protein inhibitors [2], establishing the synthetic value of the 3-CN motif for accessing structurally diverse bioactive molecules.

Synthetic Versatility
Class-level inference
2 orthogonal reactive sites vs. 1
Supports diversification library synthesis
Nitrile enables ≥5 chemoselective transformations
Synthetic intermediate Building block Diversification

Best-Fit Research and Industrial Application Scenarios for 1-Isobutylpiperidine-3-carbonitrile


Dual Histamine H3 / Sigma-1 Receptor Ligand Design Campaigns

Based on the established SAR that piperidine-based scaffolds bearing appropriate N-substituents exhibit nanomolar affinity at both histamine H3 and sigma-1 receptors (e.g., hH3R Ki = 3.17 nM and σ₁R Ki = 3.64 nM for optimized piperidine derivatives) [1], 1-isobutylpiperidine-3-carbonitrile can serve as a core intermediate for exploring the steric and lipophilic tolerance of the dual-receptor pharmacophore. The branched isobutyl group provides a differentiated lipophilic vector compared to the cyclopropylmethyl and arylalkyl substituents previously investigated, potentially accessing unexplored regions of the H3/σ₁R binding pocket. The 3-carbonitrile serves as a synthetic anchor point for introducing variable aromatic or heteroaromatic groups via amide coupling, tetrazole formation, or reduction/reductive amination sequences.

Kinase Inhibitor Intermediate and Focused Library Synthesis

Piperidine-3-carbonitrile derivatives have established precedent as intermediates for aurora kinase inhibitors, where the N-Boc-3-cyanopiperidine scaffold is elaborated into imidazo-[1,2-a]-pyrazine-based inhibitors . The 1-isobutylpiperidine-3-carbonitrile, following Boc deprotection or direct elaboration, provides a more lipophilic and sterically demanding N-substituent than the Boc-protected parent. This differentiated property profile may enhance kinase selectivity or cellular permeability in resulting inhibitor series. The nitrile group additionally enables bioisosteric replacement strategies (e.g., nitrile → tetrazole) to modulate acidity and hydrogen-bonding capacity without altering the core geometry.

Epigenetic Probe Development: SMYD Methyltransferase Inhibitors

The Epizyme patent family (US 20170362217) extensively claims substituted piperidine compounds as SMYD2 and SMYD3 protein methyltransferase inhibitors for oncology applications [2]. The piperidine-3-carbonitrile substructure, when appropriately decorated, can serve as a covalent or non-covalent warhead for engaging the SMYD active site. The isobutyl N-substituent's branched geometry may contribute to selectivity against related methyltransferases by exploiting differences in the N-substituent binding channel. Procurement of 1-isobutylpiperidine-3-carbonitrile as a building block enables rapid parallel synthesis of SMYD-focused compound libraries for epigenetic drug discovery.

Physicochemical Probe for CNS Drug-like Space Optimization

With a molecular weight of 166.26 Da, zero hydrogen bond donors, two hydrogen bond acceptors, and a predicted LogP of ~1.7, 1-isobutylpiperidine-3-carbonitrile occupies an attractive region of CNS drug-like chemical space (MW < 300, LogP 1–3, HBD ≤ 1) . The electron-withdrawing nitrile reduces the piperidine nitrogen basicity (predicted conjugate acid pKa ~7.8–8.0), ensuring a significant fraction of the neutral free base at physiological pH and thereby facilitating passive blood-brain barrier penetration. Compared to 1-methylpiperidine-3-carbonitrile (XLogP3 = 0.5), the isobutyl analog provides enhanced lipophilicity without exceeding CNS drug-likeness thresholds, making it suitable as a physicochemical probe compound or fragment for CNS-targeted medicinal chemistry programs.

Application
Selection Property
Validation Focus
H3/Sigma-1 dual receptor ligand design
N-substituent steric/lipophilic profile
Target binding affinity and selectivity
Kinase inhibitor library synthesis
Nitrile synthetic handle versatility
Kinase selectivity and cellular permeability
SMYD methyltransferase probe development
Piperidine-3-carbonitrile warhead
Methyltransferase selectivity and active-site engagement
CNS drug-like space profiling
MW/LogP/HBD within CNS range
Passive permeability and brain penetration studies
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